REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[C:4]([F:9])[CH:3]=1.[C:10]([CH2:13]C(=O)C)(=[O:12])[CH3:11].P([O-])([O-])([O-])=O.[K+].[K+].[K+].Cl>CS(C)=O.[Cu]I>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]([CH2:11][C:10](=[O:12])[CH3:13])=[CH:3][C:4]=1[F:9] |f:2.3.4.5|
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Name
|
|
Quantity
|
20.9 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)Cl)F
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)CC(C)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
tripotassium phosphate
|
Quantity
|
63.7 g
|
Type
|
reactant
|
Smiles
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P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
CuI
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 110° C. for 23 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The mixture was cooled to rt
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with EtOAc (100 mL×3)
|
Type
|
WASH
|
Details
|
the combined organic phases were washed with brine (100 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4 (50 g)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=10:1)
|
Reaction Time |
23 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)CC(C)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.02 g | |
YIELD: PERCENTYIELD | 48.2% | |
YIELD: CALCULATEDPERCENTYIELD | 48.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |